3-Phenylbenzo[b]thiophene
Overview
Description
3-Phenylbenzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Scientific Research Applications
3-Phenylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Industry: The compound is used in the development of organic semiconductors and liquid crystalline materials.
Future Directions
The electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene could enable the highly tunable access to benzothiophene derivatives . This strategy exhibited broad substrate generality under mild conditions , suggesting potential future directions for the synthesis of benzothiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[b]thiophene can be achieved through various methods. One efficient method involves the electrooxidative double C–H/C–H coupling of phenols with 3-phenylbenzothiophene under external oxidant- and catalyst-free conditions . This strategy allows for the highly tunable access to benzothiophene derivatives and exhibits broad substrate generality under mild conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of readily available starting materials and scalable reaction conditions. For instance, the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides is a convenient method for the preparation of benzothiophenes .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and various alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[b]thiophene involves its interaction with various molecular targets and pathways. For instance, certain derivatives of benzothiophene have been shown to inhibit enzymes such as cholinesterases, which are involved in neurotransmission . The compound’s biological activity is often attributed to its ability to interact with specific proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Phenylbenzothiophene: Similar in structure but differs in the position of the phenyl group.
Benzothiophene: Lacks the phenyl group, leading to different chemical and biological properties.
Thiophene: A simpler structure without the fused benzene ring.
Uniqueness: 3-Phenylbenzo[b]thiophene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties, such as in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-phenyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRPUKLUAUOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346278 | |
Record name | 3-Phenylbenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-12-9 | |
Record name | 3-Phenylbenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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